

"O,O,S-trimethyl phosphorothioate biological activity"

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An In-Depth Technical Guide on the Biological Activity of O,O,S-Trimethyl Phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,S-trimethyl phosphorothioate (OOS-TMP) is an organophosphorus compound notable not for its direct application but for its presence as a contaminant in several widely used organophosphate insecticides, such as malathion and phenthoate.[1][2] Its toxicological profile, which differs significantly from the parent insecticides, has garnered considerable scientific interest. OOS-TMP exhibits a characteristic delayed toxicity, with the primary target organ being the lung, a phenomenon known as pneumotoxicity.[2][3] This document provides a comprehensive technical overview of the biological activities of OOS-TMP, focusing on its toxicology, mechanisms of action, and the experimental findings that have elucidated its effects at the molecular and cellular levels.

Toxicology

The toxicity of OOS-TMP is characterized by a delayed onset, with mortality in animal studies occurring several days after exposure, even at relatively low doses.[4] This is distinct from the acute cholinergic toxicity typically associated with many organophosphate insecticides.

Pneumotoxicity



The most pronounced toxic effect of OOS-TMP is directed towards the lungs. Oral administration to rats at doses as low as 20 mg/kg results in significant morphological and biochemical changes in the bronchiolar epithelium.[2][5]

Key features of OOS-TMP-induced pneumotoxicity include:

- Increased Lung Weight: A marked, dose-dependent increase in relative lung weight is observed in rats treated with OOS-TMP.[1]
- Cellular Damage: The compound causes damage to bronchiolar epithelial cells, particularly non-ciliated Clara cells and alveolar type I cells.[2] This damage is evidenced by an increase in lactate dehydrogenase (LDH) levels in bronchopulmonary lavage fluid.[2][5]
- Cellular Proliferation: Following the initial injury, a proliferative response is initiated. Alveolar type II cells begin to proliferate within 24 hours of treatment, presumably to replace damaged type I cells.[2] Proliferation of Clara cells is also stimulated at later time points.[2]

Neurotoxicity

While less prominent than its pneumotoxicity, OOS-TMP also exhibits neurotoxic effects through the inhibition of acetylcholinesterase (AChE), the primary target for many organophosphate compounds.[6][7] It acts as a progressive inhibitor of AChE, leading to a phosphorylated enzyme.[6][7] This inhibited enzyme complex can then undergo spontaneous reactivation or "aging," a process that renders it resistant to reactivation.[6][7]

Hepatotoxicity

Effects on the liver are also observed, although they are generally less severe than the pulmonary effects at similar dose levels. OOS-TMP treatment can lead to a decrease in liver weight and a reduction in hepatic cytochrome P-450 content.[1] It also causes a dose-dependent decrease in liver carboxylesterase activity.[1]

Mechanism of Action

The biological activity of OOS-TMP is multifaceted, involving metabolic activation, direct enzyme inhibition, and interactions with cellular macromolecules.



Metabolic Activation by Cytochrome P-450

The delayed pneumotoxicity of OOS-TMP is believed to be dependent on its metabolic activation by cytochrome P-450 monooxygenases, particularly within the lung.[1][5] This process generates a more reactive metabolite that is responsible for the cellular damage.

- Selective Inhibition of Pulmonary Enzymes: OOS-TMP treatment in rats leads to a
 significant, dose-dependent decrease in pulmonary microsomal cytochrome P-450 content
 and the activity of P-450-mediated enzymes like 7-ethoxycoumarin O-deethylase and
 coumarin hydroxylase.[1] The effect on hepatic monooxygenase activity is less pronounced.
 [1]
- Protection by Isomers: The non-toxic isomer, O,O,O-trimethyl phosphorothioate (OOO-TMP), can protect against the pneumotoxicity of OOS-TMP.[5] OOO-TMP achieves this by inhibiting the pulmonary P-450 enzymes responsible for activating OOS-TMP, thereby reducing the formation of the toxic metabolite.[5]

Enzyme Inhibition

- Acetylcholinesterase (AChE): OOS-TMP and its analogues are reversible and progressive inhibitors of AChE.[6][7] The inhibition rate constant (ka) for OOS-trimethyl phosphorothiolate with bovine erythrocyte AChE is 30 M⁻¹ min⁻¹.[6]
- Carboxylesterases: OOS-TMP treatment causes a dose-dependent decrease in liver carboxylesterase activity, while pulmonary malathion carboxylesterase activity remains unaffected.[1]

Interaction with DNA

In vitro studies have shown that OOS-TMP can interact with supercoiled DNA, causing it to unwind in a dose- and time-dependent manner.[8] This suggests a potential for chemical interaction with DNA, although O,S,S-trimethyl phosphorodithioate was found to be a more potent agent in this regard.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the toxicity and enzymatic interactions of O,O,S-trimethyl phosphorothioate.



Table 1: Acute Toxicity of O,O,S-Alkyl Phosphorothioates in Rats

Compound	Dose (mg/kg, oral)	Observation Period	Mortality
O,O,S-Trimethyl Phosphorothioate	15	25 days	Death occurred 4- 22 days post- treatment[4]
O,O,S-Trimethyl Phosphorothioate	30	25 days	Death occurred 4-22 days post-treatment[4]
O,O,S-Trimethyl Phosphorothioate	80	25 days	Death occurred 4-22 days post-treatment[4]

| O,O,S-Triethyl Phosphorothioate | - | - | Slightly less toxic than the trimethyl analogue[4] |

Table 2: Effects of OOS-TMP on Rat Hepatic and Pulmonary Enzymes (Day 3 post-treatment)

Dose (mg/kg)	% of Control Activity/Content			
Pulmonary Microsomes				
20	83%[1]			
40	<10%[1]			
>10	No detectable activity[1]			
Hepatic Microsomes				
20	80%[1]			
40	Decreased[1]			
	20 40 >10			

| Malathion Carboxylesterase | 10-40 | Dose-dependent decrease[1] |

Table 3: Acetylcholinesterase Inhibition Constants



Inhibitor Enzyme Source Inhibition Rate Constant

(ka)

OOS-Trimethyl

Boyine Frythrocyte 30 M⁻¹ min⁻¹[6

Bovine Erythrocyte 30 M⁻¹ min⁻¹[6] Phosphorothiolate

| OOS-Triethyl Phosphorothiolate | Bovine Erythrocyte | 6.7 x 10³ M⁻¹ min⁻¹[6] |

Experimental Protocols

The methodologies described in the cited literature for assessing OOS-TMP toxicity generally follow a consistent workflow.

Protocol: In Vivo Toxicity and Enzyme Activity Assessment in Rats

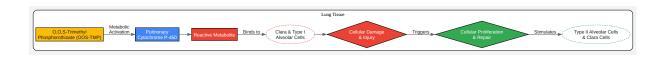
- Animal Model: Female albino rats (e.g., Sprague-Dawley derived), typically weighing 95-120g, are used.[4]
- Compound Administration: OOS-TMP is dissolved in a vehicle such as corn oil.[4] A single
 oral dose is administered to fasted rats via gavage.[4] Control groups receive the vehicle
 only.
- Toxicity Observation: For acute toxicity studies (LD50), animals are monitored for mortality
 and clinical signs of toxicity for an extended period (e.g., 25 days) due to the delayed nature
 of the effects.[4] Body weight is monitored regularly.
- Tissue Collection: For mechanistic studies, animals are euthanized at specific time points after treatment (e.g., 0.5, 1, 3, and 7 days).[1] Lungs and liver are immediately excised and weighed.
- Microsome Preparation:
 - Tissues (lung and liver) are homogenized in a suitable buffer (e.g., potassium phosphate buffer with KCl).
 - The homogenate is subjected to differential centrifugation to isolate the microsomal fraction (typically by centrifuging the post-mitochondrial supernatant at 105,000 x g).



- The resulting microsomal pellet is resuspended in a buffer for subsequent assays.
- Biochemical Assays:
 - Cytochrome P-450 Content: Determined spectrophotometrically by the method of Omura and Sato.
 - Monooxygenase Activity: Assayed using specific substrates. For example, 7ethoxycoumarin O-deethylase activity is measured by the fluorometric determination of its metabolite, 7-hydroxycoumarin.[1]
 - Carboxylesterase Activity: Measured using substrates like malathion, with the hydrolysis product quantified.[1]
- Cellular Proliferation (Autoradiography):
 - Animals are injected with tritiated thymidine ([3H]thymidine) prior to euthanasia to label dividing cells.
 - Lung tissue is fixed, sectioned, and processed for autoradiography to visualize and quantify labeled cells (e.g., alveolar type II cells, Clara cells).
- Data Analysis: Results from treated groups are compared to control groups using appropriate statistical methods. Enzyme activities are typically expressed as a percentage of the control.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in OOS-TMP's biological activity are provided below.

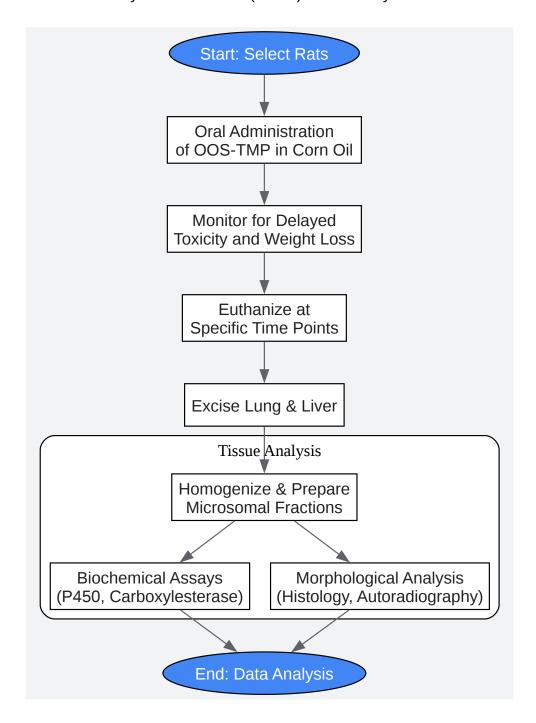


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Caption: Metabolic activation of OOS-TMP in the lung leading to pneumotoxicity.



Caption: Mechanism of acetylcholinesterase (AChE) inhibition by OOS-TMP.



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Caption: General experimental workflow for assessing OOS-TMP toxicity in rats.





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Caption: Protective mechanism of OOO-TMP against OOS-TMP-induced pneumotoxicity.

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